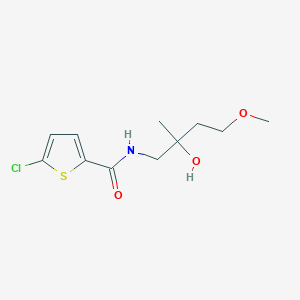

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

Description

5-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a 5-chlorothiophene backbone substituted with a branched alkyl chain (2-hydroxy-4-methoxy-2-methylbutyl) at the amide nitrogen. This compound belongs to a broader class of thiophene carboxamides, which are known for diverse biological activities, including antibacterial, anticoagulant, and enzyme inhibitory properties.

Properties

IUPAC Name |

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-11(15,5-6-16-2)7-13-10(14)8-3-4-9(12)17-8/h3-4,15H,5-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLRFWSNSJJEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated thiophene with an appropriate amine, such as 2-hydroxy-4-methoxy-2-methylbutylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxamides are structurally versatile, with variations in the thiophene ring substituents and the amide-linked side chains driving differences in activity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability The target compound’s 2-hydroxy-4-methoxy-2-methylbutyl side chain introduces polar functional groups, likely enhancing aqueous solubility compared to rivaroxaban’s lipophilic oxazolidinone-morpholinone system . Chalcone derivatives () with aromatic substituents exhibit lower solubility due to planar, hydrophobic aryl groups but may improve membrane permeability .

Stereochemical Influence on Activity

- Rivaroxaban’s (5S)-configuration is critical for Factor Xa inhibition, while its (5R)-enantiomer shows markedly reduced activity . The target compound’s chiral 2-hydroxy group may similarly influence target binding, though this requires experimental validation.

Synthetic Routes The target compound’s amide bond could be synthesized via HATU-mediated coupling (as in ), whereas rivaroxaban’s oxazolidinone core requires multistep synthesis involving chiral intermediates . Chalcone derivatives () are synthesized via Claisen-Schmidt condensations, highlighting divergent methodologies based on substituent complexity .

Biological Activity Anticoagulant Activity: Rivaroxaban’s Factor Xa inhibition is well-documented, with an IC₅₀ of 0.7 nM . The target compound’s lack of an oxazolidinone ring suggests different target specificity. Antibacterial Activity: Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, likely due to nitro group redox activity . The target compound’s chloro substituent may confer distinct reactivity.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

Overview

5-Chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide (CAS Number: 1914760-45-4) is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of blood coagulation factor Xa, which is significant for treating thromboembolic disorders such as myocardial infarction and stroke .

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 277.77 g/mol. The structure features a thiophene ring that is substituted with a chloro group and a carboxamide group, further modified with hydroxy, methoxy, and methyl groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological responses. Notably, it has been investigated for its anticoagulant properties by targeting factor Xa .

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that thiophene derivatives can possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective activity against breast cancer cells (MCF-7), with reported IC values in the low micromolar range .

- Antioxidant Properties :

-

Antimicrobial Activity :

- Preliminary investigations suggest potential antimicrobial properties, although specific data on the efficacy against various pathogens remain limited .

Table 1: Biological Activity Summary

| Activity | Description | IC |

|---|---|---|

| Antiproliferative | Inhibition of MCF-7 breast cancer cells | 1.2 - 4.4 µM |

| Antioxidant | Capacity to reduce oxidative stress in cells | Varies by assay |

| Antimicrobial | Potential activity against certain bacterial strains | Limited data |

Detailed Research Findings

- Antiproliferative Studies :

- Antioxidative Mechanisms :

-

Synthesis and Characterization :

- The synthesis involves multi-step reactions where reaction conditions such as temperature and solvent choice significantly influence yield and purity .

Q & A

Q. Table 1: Synthesis Parameters for Analogous Compounds

| Substituent | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Hydroxyphenyl | 43.73 | Reflux in acetonitrile, 24 h | |

| 3,4-Dimethoxyphenyl | 52.30 | DMF, 80°C, EDC/HOBt | |

| 2-Bromophenyl | 50.10 | THF, room temperature, 48 h |

Basic: What spectroscopic methods are critical for structural characterization?

Answer:

- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and hydroxyl O-H (3200–3500 cm⁻¹) stretches .

- NMR : Use - and -NMR to resolve:

- Thiophene protons (δ 6.8–7.5 ppm).

- Methoxy groups (δ 3.2–3.8 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., M+1 at m/z 384.8 for analogs) .

Advanced: How does the compound’s stability under high humidity impact formulation?

Answer:

Crystalline form stability is critical. For structurally similar compounds (e.g., Rivaroxaban derivatives), polymorph screening via XRPD and DSC identified forms with:

- Hygroscopicity : <1% weight gain at 75% RH (non-hygroscopic forms preferred) .

- Thermal Stability : Degradation onset >150°C in TGA.

Q. Table 2: Stability Data for Analogous Crystalline Forms

| Parameter | Stable Form (25°C/60% RH) | Metastable Form |

|---|---|---|

| Hygroscopicity | 0.5% weight gain | 3.2% weight gain |

| Degradation Onset | 162°C | 145°C |

| Bioavailability | 80% | 65% |

Advanced: What methodologies assess its enzyme inhibition potential?

Answer:

- Fluorescence Polarization Assays : Quantify binding to Factor Xa or thrombin (IC₅₀ values <10 nM for Rivaroxaban analogs) .

- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (e.g., kon/koff) for target engagement .

- Molecular Dynamics Simulations : Predict binding modes to active sites (e.g., S1/S4 pockets in Factor Xa) .

Advanced: How can structure-activity relationships (SAR) guide derivatization?

Answer:

- Hydrophobic Substituents : Bulky groups (e.g., 2-cyclopropyl) enhance target selectivity by filling hydrophobic pockets .

- Hydroxy/Methoxy Groups : Positioned to form hydrogen bonds with catalytic residues (e.g., Tyr 228 in Factor Xa) .

- Thiophene Modifications : Chlorine at C5 improves metabolic stability vs. bromine .

Q. Figure 1: Key SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| C5 Chlorine | ↑ Metabolic stability | |

| 2-Hydroxybutyl Chain | ↑ Solubility, ↓ cytotoxicity | |

| Methoxy at C4 | ↓ Plasma protein binding |

Advanced: What analytical strategies resolve degradation pathways?

Answer:

- Forced Degradation Studies : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic stress.

- HPLC-UV/LC-MS : Identify major degradation products (e.g., hydrolysis of the amide bond to form thiophene-2-carboxylic acid) .

- Comparative NMR : Track chemical shift changes in stressed vs. unstressed samples .

Advanced: How to validate biological targets for this compound?

Answer:

- CRISPR-Cas9 Knockout Models : Confirm on-target effects by deleting putative targets (e.g., Factor Xa) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to validate interactions .

- Proteome Profiling : Use activity-based protein profiling (ABPP) to identify off-targets .

Advanced: What formulation challenges arise from its physicochemical properties?

Answer:

- Polymorph Screening : Identify forms with optimal solubility and stability via solvent evaporation or slurry methods .

- Excipient Compatibility : Test with common stabilizers (e.g., PVP, HPMC) to prevent recrystallization .

- Bioavailability Enhancement : Use lipid-based carriers or cyclodextrins if logP >3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.